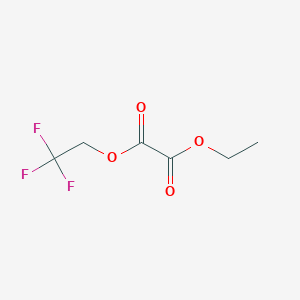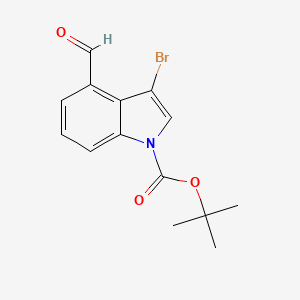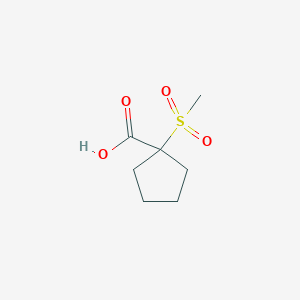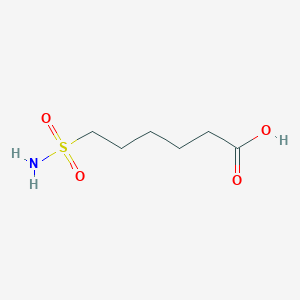
Ethyl 2,2,2-trifluoroethyl oxalate
説明
Ethyl 2,2,2-trifluoroethyl oxalate, also known as Ethyl (2,2,2-trifluoroethyl)carbonate, is a chemical compound with the molecular formula C5H7F3O3 and a molecular weight of 172.1 .
Physical And Chemical Properties Analysis
Ethyl 2,2,2-trifluoroethyl oxalate is a liquid with a predicted boiling point of 102.5±40.0 °C. It has a density of 1.253g/ml and is soluble in chloroform and slightly soluble in methanol .科学的研究の応用
Lithium Metal Batteries
Ethyl 2,2,2-trifluoroethyl oxalate: is used in the development of high-voltage lithium metal batteries (LMBs). It plays a crucial role in electrolyte formulation, influencing the solvation structures and electrode/electrolyte interphases. This compound contributes to the stability and performance of LMBs, which are promising for next-generation high-density energy storage systems .
Organic Synthesis
In organic chemistry, this compound is valuable for its properties that facilitate various synthesis processes. It can act as a solvent or reagent in the creation of complex organic molecules, which is fundamental in pharmaceutical development and other areas of chemical research.
Electrolyte Solvation Structures
The compound is instrumental in studying the effects of fluorinated solvents on electrolyte solvation structures. Understanding these structures is essential for improving the interfacial chemistries on electrode surfaces, which is critical for the efficiency and longevity of batteries .
Pharmaceutical Development
Ethyl 2,2,2-trifluoroethyl oxalate can be used in the synthesis of pharmaceuticals, particularly in the formation of intermediates that are crucial for drug development. Its unique properties make it suitable for creating compounds with potential medicinal properties.
Fluorinated Solvent Research
Researchers utilize this compound to investigate the properties and applications of fluorinated solvents. These solvents are important in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique solvation abilities .
H-Phosphonate Synthesis
This chemical is used in the microwave-assisted synthesis of dialkyl and cyclic H-phosphonates. The process is significant in the production of various cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates, which have applications in medicinal chemistry and materials science .
High-Concentration Electrolytes
It is also involved in the development of high-concentration electrolytes for lithium batteries. The compound’s ability to form stable solvation structures with lithium ions enhances the performance of high-voltage batteries .
Advanced Material Design
Lastly, Ethyl 2,2,2-trifluoroethyl oxalate is used in the design of advanced materials. Its properties are leveraged to create materials with specific characteristics required for high-tech applications, such as in electronics and nanotechnology.
Safety and Hazards
特性
IUPAC Name |
1-O-ethyl 2-O-(2,2,2-trifluoroethyl) oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O4/c1-2-12-4(10)5(11)13-3-6(7,8)9/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTUHAQSICWITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2,2-trifluoroethyl oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1441206.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1441208.png)

![4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1441211.png)
![4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride](/img/structure/B1441213.png)

![2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide](/img/structure/B1441215.png)


![2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde](/img/structure/B1441220.png)



